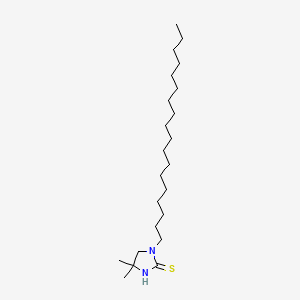
2,3,4-Trihydroxy-2-methylpe ntane-3-carboxylic
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and a branched carbon chain, making it a versatile molecule in organic synthesis and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of a precursor compound using specific reagents and catalysts. For instance, the hydroxylation of a suitable butanoic acid derivative can be carried out using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is typically conducted under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid may involve the use of biocatalysts or microbial fermentation processes. These methods offer advantages such as higher specificity and environmentally friendly conditions. For example, certain strains of bacteria or fungi can be engineered to produce the compound through fermentation, followed by extraction and purification steps.
化学反应分析
Types of Reactions
2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding alkanes or alkenes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alkanes, alkenes, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical reactions, modulating metabolic processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 2,3-Dihydroxy-2-(2-hydroxyethyl)-butanoic acid
- 2-amino-5-[2-[[(3S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]butanoyl]oxymethyl]anilino]-5-oxopentanoic acid
Uniqueness
2,3-Dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is unique due to its specific arrangement of hydroxyl groups and the presence of a branched carbon chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
507-71-1 |
|---|---|
分子式 |
C7H14O5 |
分子量 |
178.18 g/mol |
IUPAC 名称 |
2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O5/c1-4(8)7(12,5(9)10)6(2,3)11/h4,8,11-12H,1-3H3,(H,9,10) |
InChI 键 |
CJGZGQRVLCMUEG-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)O)(C(C)(C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


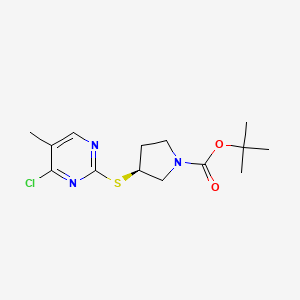

![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)
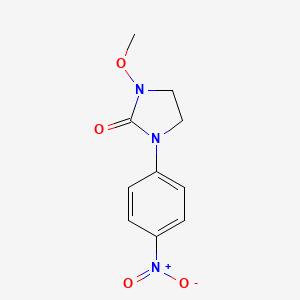
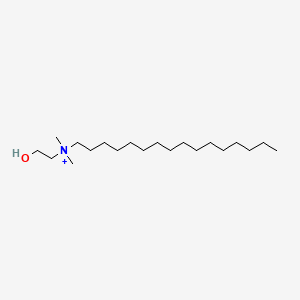
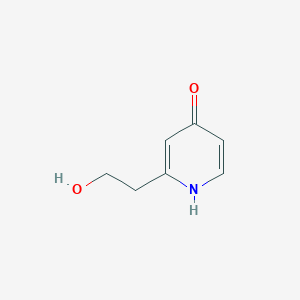
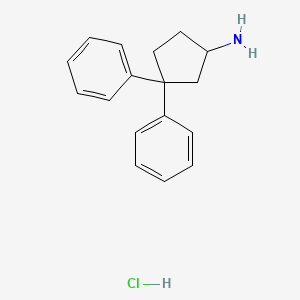
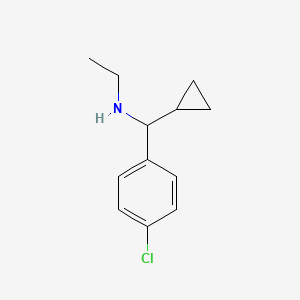
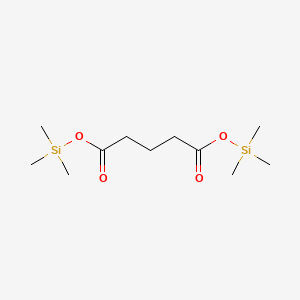
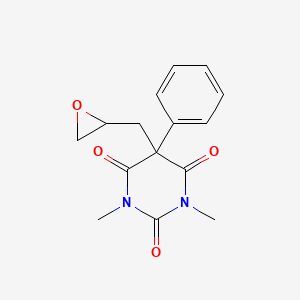
![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
